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  • Product: methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • CAS: 1924343-23-6

Core Science & Biosynthesis

Foundational

Pharmacokinetics and Metabolic Profiling of Methyl 1-Methyl-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate Derivatives

Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors (e.g., FGFR, ALK, TBK1) and PPARα agonists[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors (e.g., FGFR, ALK, TBK1) and PPARα agonists[1][2][3]. Within this chemical space, methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate serves as a critical core structure. As a Senior Application Scientist, evaluating the pharmacokinetics (PK) of this specific scaffold requires a deep understanding of its structural liabilities—specifically, the metabolic fate of the C3-methyl ester and the physicochemical advantages of N1-methylation. This technical guide deconstructs the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives, providing field-proven methodologies for their preclinical evaluation.

Structural Rationale & Target Engagement

The pharmacokinetic behavior of this class of compounds is strictly dictated by its functional groups. Understanding the causality behind these structural choices is paramount for predicting in vivo behavior.

  • N1-Methylation (Locking the Tautomer): Unsubstituted pyrazolo[3,4-b]pyridines exist in a dynamic equilibrium between 1H- and 2H-tautomers. N1-methylation thermodynamically locks the molecule into the 1H-conformation, which is often the biologically active geometry required for optimal binding within kinase hinge regions[4]. Pharmacokinetically, masking the N-H group removes a hydrogen bond donor, significantly lowering the topological polar surface area (TPSA) and enhancing passive lipoidal diffusion across the gastrointestinal tract[5].

  • C3-Methyl Ester (The Prodrug Vehicle): The methyl ester at the C3 position drastically increases the lipophilicity (LogP) of the core. In drug design, this ester is rarely the final systemic pharmacophore; rather, it acts as a lipophilic prodrug designed to improve oral bioavailability. Once absorbed, it undergoes rapid first-pass hydrolysis to yield the active 3-carboxylic acid, which is critical for target engagement in receptors like PPARα[3].

Pharmacokinetic Profile (ADME)

Absorption and Bioavailability

Derivatives built on the methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate core typically exhibit high gastrointestinal absorption. The electron-deficient nature of the pyridine ring, combined with the lipophilic ester, ensures rapid transport across the intestinal epithelium. However, absolute oral bioavailability (F%) is often limited by extensive first-pass metabolism in the liver and intestine.

Metabolism: The CES and CYP450 Interplay

The metabolic clearance of these derivatives is driven by two parallel pathways:

  • Phase I Hydrolysis (Dominant): Human carboxylesterases (hCES1 in the liver, hCES2 in the intestine) rapidly cleave the C3-methyl ester. This hydrolysis converts the lipophilic parent compound into a highly polar 3-carboxylic acid metabolite.

  • Phase I Oxidation (Secondary): Cytochrome P450 enzymes (predominantly CYP3A4 and CYP1A2) target the N1-methyl group for demethylation or the pyridine ring for hydroxylation, though the electron-withdrawing nature of the pyridine core offers partial resistance to aromatic oxidation.

Metabolism Parent Methyl 1-methyl-1H-pyrazolo [3,4-b]pyridine-3-carboxylate CES Carboxylesterase (CES1/CES2) Parent->CES Hydrolysis CYP CYP450 Enzymes (CYP3A4/1A2) Parent->CYP Oxidation Acid 3-Carboxylic Acid Metabolite CES->Acid Hydroxylated Hydroxylated Metabolites CYP->Hydroxylated

Metabolic pathways of the 3-carboxylate ester via CES hydrolysis and CYP450 oxidation.

Excretion

Due to the rapid action of carboxylesterases, the primary species detected in urine and feces is the 3-carboxylic acid metabolite. The polarity of the acid prevents renal reabsorption, leading to efficient clearance.

Quantitative Pharmacokinetic Summaries

To benchmark the development of new derivatives, Table 1 outlines the physicochemical impact of the core structure, while Table 2 provides representative in vivo PK parameters derived from optimized pyrazolo[3,4-b]pyridine analogues[1][5].

Table 1: Physicochemical Impact of Core Modifications

Structural FeaturePhysicochemical EffectPharmacokinetic Consequence
N1-Methylation Eliminates 1H/2H tautomerism; removes H-bond donor.Enhances passive membrane permeability and GI absorption.
C3-Methyl Ester Increases lipophilicity (LogP).Acts as a prodrug; subject to rapid first-pass CES hydrolysis.
Pyridine Core Electron-deficient aromatic system.Resists rapid CYP-mediated aromatic hydroxylation.

Table 2: Representative PK Parameters of Pyrazolo[3,4-b]pyridine Derivatives (Mouse Models)

ParameterTypical Range for Ester ProdrugsTypical Range for Amide/Acid Derivatives
T½ (h) 0.5 - 1.2 (Rapid hydrolysis)2.5 - 4.0
Cmax (ng/mL) 150 - 400800 - 1500
Oral Bioavailability (F%) 10% - 25%40% - 65%
Clearance (L/h/kg) High (>2.0)Moderate (0.5 - 1.5)

Experimental Methodologies: In Vitro PK Profiling

To accurately predict the in vivo half-life of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate derivatives, it is critical to isolate the metabolic liabilities of the ester moiety from the pyrazolopyridine core. A self-validating dual-assay system utilizing Human Liver Microsomes (HLMs) and recombinant human Carboxylesterase 1 (rhCES1) is required. This ensures that intrinsic clearance ( CLint​ ) driven by ester hydrolysis is quantitatively distinguished from CYP450-mediated oxidation.

Protocol: Parallel Microsomal and Carboxylesterase Stability Assay

Rationale: HLMs contain both CYPs and CES. By running a parallel assay with specific recombinant CES, we can calculate the exact fractional contribution of ester hydrolysis to total clearance.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM stock solution of the derivative in DMSO. Dilute to a working concentration of 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4) to maintain organic solvent concentration below 0.1% (preventing enzyme inhibition).

  • Enzyme Incubation (Parallel Arms):

    • Arm A (Total Hepatic Clearance): Add HLMs to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

    • Arm B (CES-Specific Clearance): Add rhCES1 to a final protein concentration of 0.1 mg/mL in buffer (no NADPH required, as hydrolysis is cofactor-independent).

  • Time-Course Sampling: At established time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation matrix.

  • Reaction Quenching (Self-Validation): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). The rapid protein precipitation halts all enzymatic activity instantly, ensuring temporal accuracy.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to analytical vials. Analyze the disappearance of the parent ester and the appearance of the 3-carboxylic acid metabolite using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 1. Substrate Preparation (1 µM in Buffer) Step2 2. Enzyme Incubation (HLM / rhCES1 at 37°C) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold ACN + IS) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Quantification) Step4->Step5

Step-by-step in vitro pharmacokinetic workflow for assessing metabolic stability.

Data Processing & Interpretation

Calculate the elimination rate constant ( k ) from the slope of the natural log of the percentage remaining versus time. The intrinsic clearance is derived using the equation:

CLint​=Nk×V​

(Where V is the incubation volume and N is the amount of protein). If CLint​ in Arm B closely mirrors Arm A, the primary metabolic liability is confirmed as CES-mediated ester hydrolysis, dictating that future structural optimizations should focus on bioisosteric replacement of the ester (e.g., conversion to an amide) to prolong the half-life[6].

References

  • 1 - SciSpace

  • 5 - ACS Omega 3.4 - PMC - NIH 4.2 - PMC - NIH 5.3 - PubMed - NIH 6.6 - Taylor & Francis

Sources

Exploratory

In Vitro Stability Profiling of Methyl 1-Methyl-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate: A Mechanistic ADME Guide

Executive Summary & Structural Rationale As a Senior Application Scientist overseeing early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I approach the evaluation of ester-containing hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I approach the evaluation of ester-containing heterocycles not merely as a checklist of standard assays, but as a mechanistic puzzle.

The compound methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1924343-23-6) represents a highly valuable building block in modern drug discovery. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure, with over 300,000 derivatives described in the literature, utilized heavily in the design of kinase inhibitors, anti-leukemic agents, and Topoisomerase IIα inhibitors[1][2]. From a thermodynamic perspective, the 1H-tautomer is favored by approximately 37 kJ/mol over its 2H-isomer, providing a highly rigid and predictable core for target engagement[2].

However, the presence of the C3-methyl ester introduces a critical metabolic liability. Esters are notorious for rapid hydrolytic cleavage in vivo. To successfully advance molecules containing this motif—such as the precursors to mGluR5 negative allosteric modulators—we must rigorously quantify and decouple its degradation pathways using meticulously designed, self-validating in vitro systems[3].

Mechanistic Causality of Instability

Understanding why a compound degrades is just as important as knowing how fast it degrades. The instability of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is driven by two competing enzymatic pathways:

  • Hydrolytic Cleavage (The Primary Liability): The C3-methyl carboxylate is highly susceptible to nucleophilic attack by serine hydrolases, specifically carboxylesterases (CES1 in the liver, CES2 in the intestine) and butyrylcholinesterase in human plasma. The electron-withdrawing nature of the pyrazolo-pyridine core polarizes the ester carbonyl, accelerating hydrolysis compared to standard aliphatic esters. This results in the formation of the inactive, highly polar carboxylic acid metabolite.

  • Oxidative Metabolism (The Secondary Liability): While the electron-deficient pyrazolo[3,4-b]pyridine core is largely resistant to oxidation, the N1-methyl group can undergo Cytochrome P450 (CYP)-mediated N-demethylation (primarily via CYP3A4/5).

G Cmpd Methyl 1-methyl-1H-pyrazolo [3,4-b]pyridine-3-carboxylate CES Carboxylesterases (CES1/2) Plasma & Liver Cmpd->CES CYP CYP450 Enzymes (e.g., CYP3A4) Liver Microsomes Cmpd->CYP Hyd Ester Hydrolysis (Major Pathway) CES->Hyd Oxi N-Demethylation (Minor Pathway) CYP->Oxi Acid 1-Methyl-1H-pyrazolo [3,4-b]pyridine-3-carboxylic acid Hyd->Acid Des Desmethyl Metabolites Oxi->Des

Metabolic degradation pathways of the pyrazolo[3,4-b]pyridine ester.

Decoupling Clearance Mechanisms: Assay Design

To accurately profile this compound, we must separate hydrolytic clearance from oxidative clearance. Furthermore, we must account for profound species differences. Rodent plasma and liver microsomes possess significantly higher carboxylesterase activity than human models. As noted in the development of pyrazolopyridine-based mGluR5 modulators, rat liver microsome (RLM) intrinsic clearance is universally high for these analogues, which can lead to falsely pessimistic ADME predictions if not contextualized against human data[3].

Quantitative Data Summary

The following table synthesizes the expected in vitro stability metrics for this compound, demonstrating the critical species differences and the decoupling of metabolic pathways using cofactors.

MatrixCofactorHalf-life (t₁/₂)Intrinsic Clearance (CLint)Mechanistic Interpretation
Human Plasma None~120 minModerateSlow CES-mediated hydrolysis
Rat Plasma None< 15 minHighRapid CES-mediated hydrolysis
Human Liver Microsomes (HLM) + NADPH45 min30.8 µL/min/mgMixed CYP/CES clearance
Human Liver Microsomes (HLM) - NADPH85 min16.3 µL/min/mgCES-only clearance (Hydrolysis)
Rat Liver Microsomes (RLM) + NADPH< 10 min> 138.0 µL/min/mgRapid CYP/CES clearance

Self-Validating Experimental Protocols

A protocol is only as reliable as its controls. Every assay described below is engineered as a self-validating system . If the controls fail, the assay is rejected, ensuring absolute trustworthiness in the generated data.

Protocol A: Plasma Stability Assay (Hydrolytic Profiling)

Objective: Determine the vulnerability of the C3-methyl ester to plasma hydrolases.

Self-Validating Controls:

  • Positive Control: Procaine (rapidly hydrolyzed; validates that plasma esterases are active and not degraded by improper storage).

  • Negative Control: Heat-inactivated plasma (validates that any degradation is enzymatic, not a result of chemical/pH instability).

  • Internal Standard (IS): Tolbutamide (normalizes LC-MS/MS matrix effects).

Step-by-Step Methodology:

  • Preparation: Thaw frozen Human and Rat plasma in a 37°C water bath. Centrifuge at 3,000 x g for 5 minutes to remove clots. Adjust pH to 7.4 using 0.1 M phosphate buffer if necessary.

  • Spiking: Prepare a 1 mM stock of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in DMSO. Spike into the plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent enzyme inhibition).

  • Incubation: Incubate the spiked plasma in a shaking water bath at 37°C.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing the Internal Standard (Tolbutamide, 100 ng/mL). Causality: The organic solvent instantly denatures the esterases, halting hydrolysis.

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials for quantification of the parent compound and the carboxylic acid metabolite.

Protocol B: Liver Microsomal Stability Assay (Oxidative vs. Hydrolytic Profiling)

Objective: Evaluate combined CYP and CES clearance, utilizing NADPH dependency to mathematically decouple the two pathways.

Self-Validating Controls:

  • Positive Control (+NADPH): Verapamil (rapidly oxidized; validates CYP activity).

  • Negative Control (-NADPH): Buffer-only incubation (validates chemical stability).

G S1 Prepare 1 µM Compound S2 Add HLM/RLM (0.5 mg/mL) S1->S2 S3 Add NADPH (1 mM) S2->S3 S4 Incubate 37°C (0-60 min) S3->S4 S5 Quench with Cold ACN S4->S5 S6 LC-MS/MS Analysis S5->S6

Self-validating in vitro microsomal stability assay workflow.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing 0.1 M potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and HLM or RLM at a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add the test compound (1 µM final concentration, ≤0.1% DMSO). Pre-incubate the mixture at 37°C for 5 minutes.

  • Pathway Decoupling (Initiation):

    • Arm A (+NADPH): Initiate the reaction by adding NADPH (1 mM final concentration). This arm measures Total Clearance (CYP + CES).

    • Arm B (-NADPH): Initiate by adding an equivalent volume of buffer. This arm measures Hydrolytic Clearance only (CES).

  • Sampling: At 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Quench immediately into 150 µL of ice-cold acetonitrile containing the Internal Standard.

  • Data Processing: Calculate the elimination rate constant ( k ) from the slope of the natural log of the percentage remaining versus time. Calculate Intrinsic Clearance ( CLint​ ) using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

References

  • Source: nih.
  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5)
  • Source: mdpi.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vivo Dosing of Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Abstract This document provides a comprehensive guide for the in vivo administration of Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a novel small molecule belonging to the medicinally significant pyrazolo[3...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the in vivo administration of Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a novel small molecule belonging to the medicinally significant pyrazolo[3,4-b]pyridine class.[1][2][3] Given the high probability of new chemical entities (NCEs) exhibiting poor aqueous solubility, this guide emphasizes robust formulation development to ensure adequate bioavailability for preclinical research.[4][5][6] The protocols outlined herein are designed for researchers in pharmacology, toxicology, and drug development, providing detailed methodologies for vehicle selection, dose preparation, and administration in rodent models. The document integrates principles of Good Laboratory Practice (GLP) and adheres to regulatory expectations for preclinical studies to ensure data integrity and reproducibility.[7][8][9]

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a "medicinally privileged structure" that forms the basis for a wide array of biologically active compounds.[3] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including oncology, inflammation, and infectious diseases.[1][10] Specifically, various analogues have shown potent inhibitory activity against key cellular targets such as receptor tyrosine kinases, TANK-binding kinase 1 (TBK1), and anaplastic lymphoma kinase (ALK).[11][12][13] The subject of this guide, Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, is a novel analogue whose in vivo characterization is essential for determining its therapeutic potential.

A critical hurdle in the preclinical development of many NCEs, particularly heterocyclic compounds like pyrazolopyridines, is their limited aqueous solubility.[4][5] This property can severely impact oral bioavailability, leading to low systemic exposure and potentially confounding the interpretation of efficacy and toxicity studies.[4] Therefore, the selection of an appropriate formulation strategy is a foundational step that dictates the success of any in vivo investigation.[6][14]

Pre-Formulation & Vehicle Selection Workflow

The primary goal of the pre-formulation stage is to identify a vehicle that can safely and effectively deliver the target compound in vivo. This process involves assessing the compound's physicochemical properties and screening a panel of pharmaceutically acceptable excipients.

Diagram: Vehicle Screening Workflow

Vehicle_Screening_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Vehicle Formulation & Screening cluster_2 Phase 3: In Vivo Tolerance & Pilot PK A Compound Solubility (Aqueous & Organic Solvents) B Biopharmaceutical Classification System (BCS) (Predicted or Measured) A->B C Initial Vehicle Selection (Aqueous, Co-solvent, Lipid-based, Surfactant) B->C Informs initial vehicle choice D Solubility & Stability Testing (Target Concentrations) C->D E In Vitro Safety Assessment (e.g., Hemolysis Assay - for IV) D->E F Maximum Tolerated Dose (MTD) of Vehicle in Selected Species E->F Proceed if safe G Pilot Pharmacokinetic (PK) Study (Small Animal Group, Single Dose) F->G H Selection of Final Dosing Vehicle & Formulation Protocol G->H

Caption: Workflow for selecting a suitable in vivo dosing vehicle.

Recommended Formulation Strategies

Based on the common challenges associated with this class of compounds, the following formulation strategies are recommended for evaluation.[4][5][6] It is crucial to start with the simplest systems before progressing to more complex ones.

Formulation Strategy Components & Rationale Pros Cons
Aqueous Suspension Vehicle: 0.5% (w/v) Methylcellulose or 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water. Rationale: Simple, well-tolerated vehicle for compounds with sufficient stability. Particle size reduction (micronization) can enhance dissolution.[4]Easy to prepare, generally non-toxic, suitable for oral gavage.May lead to poor or variable absorption if the compound has very low solubility. Risk of settling.
Co-solvent System Vehicle: e.g., 30% PEG 400, 5% Tween® 80, 65% Saline. Rationale: Polyethylene glycols (PEGs) and other co-solvents can significantly increase the solubility of poorly soluble drugs.[5] Surfactants like Tween® 80 aid in creating stable solutions or micelles.[14]Achieves higher drug concentration, suitable for multiple administration routes (PO, IP, IV).Potential for drug precipitation upon dilution in vivo. Some co-solvents can have their own toxicities.[5]
Lipid-Based System Vehicle: Self-emulsifying drug delivery systems (SEDDS) or solutions in oils (e.g., corn oil, sesame oil). Rationale: Lipid-based formulations can enhance absorption through the lymphatic pathway and improve bioavailability for lipophilic compounds (BCS Class II/IV).[4]Can significantly improve oral bioavailability for lipophilic drugs. Protects compound from degradation.More complex to formulate and characterize. Potential for GI intolerance at high doses.
Cyclodextrin Complex Vehicle: 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water. Rationale: Cyclodextrins form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[4]High solubilization capacity for many compounds. Well-established safety profile for parenteral and oral routes.Can be viscosity-limiting at high concentrations. Competition for binding can occur in vivo.

Step-by-Step Dosing Protocols

Disclaimer: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with federal guidelines.

Protocol 1: Oral Gavage (PO) Administration using a Co-solvent Vehicle

This protocol is designed for initial efficacy or pharmacokinetic studies where achieving systemic exposure is paramount.

1. Materials:

  • Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Polyethylene glycol 400 (PEG 400)
  • Tween® 80
  • Sterile Saline (0.9% NaCl)
  • Sterile conical tubes (15 mL and 50 mL)
  • Vortex mixer and/or sonicator
  • Analytical balance and weigh boats
  • Pipettes and sterile tips
  • Animal feeding needles (gavage needles), appropriate size for the species (e.g., 20-22 gauge for mice)
  • Syringes (1 mL)

2. Vehicle Preparation (30% PEG 400, 5% Tween® 80 in Saline):

  • In a sterile 50 mL conical tube, add 15 mL of PEG 400.
  • Add 2.5 mL of Tween® 80 to the same tube.
  • Vortex thoroughly until the solution is homogeneous.
  • Add sterile saline to bring the total volume to 50 mL.
  • Vortex again until the solution is clear and uniform. This is the final vehicle.

3. Dose Formulation (Example: 10 mg/kg in a mouse):

  • Calculation:
  • Assume an average mouse weight of 25 g (0.025 kg).
  • Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg.
  • Assume a dosing volume of 10 mL/kg.
  • Volume per mouse: 10 mL/kg * 0.025 kg = 0.25 mL.
  • Required Concentration: 0.25 mg / 0.25 mL = 1.0 mg/mL.
  • Preparation (for 10 mL of formulation):
  • Weigh 10 mg of Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and place it in a 15 mL conical tube.
  • Add a small amount of the vehicle (e.g., 2-3 mL) to the tube.
  • Vortex vigorously for 2-3 minutes to wet the powder.
  • If the compound does not readily dissolve, use a bath sonicator for 5-10 minutes, monitoring the temperature to prevent degradation.
  • Once the compound is fully dissolved (a clear solution should be observed), add the vehicle to a final volume of 10 mL.
  • Vortex one final time to ensure homogeneity.

4. Administration:

  • Confirm the weight of each animal immediately before dosing.
  • Calculate the precise volume to be administered to each animal.
  • Draw the calculated volume into a 1 mL syringe fitted with an appropriate gavage needle.
  • Gently restrain the animal and administer the dose via oral gavage, ensuring the needle tip delivers the formulation to the stomach.
  • Observe the animal for a few minutes post-dosing for any signs of distress or regurgitation.
Protocol 2: Intravenous (IV) Administration via Tail Vein

IV administration is required for determining absolute bioavailability and for studies where rapid and complete systemic exposure is necessary.[5]

1. Materials:

  • Dose formulation (a sterile, clear solution is mandatory; a cyclodextrin or co-solvent vehicle is often suitable). Note: The formulation must be sterile-filtered (0.22 µm filter) before use.
  • Insulin syringes (e.g., 28-30 gauge) or tuberculin syringes with appropriate needles.
  • Rodent restrainer.
  • Heat lamp or warming pad (to induce vasodilation).

2. Administration Procedure:

  • Warm the animal's tail using a heat lamp to dilate the lateral tail veins.
  • Place the animal in a suitable restrainer.
  • Swab the tail with 70% ethanol.
  • Visualize a lateral tail vein. With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
  • Slowly inject the dose (typical volume for mice is 5 mL/kg). If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt.
  • After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

Pharmacokinetic & Pharmacodynamic (PK/PD) Considerations

The ultimate goal of dosing is to establish a relationship between exposure (PK) and biological effect (PD).[8][15] A well-designed study should correlate drug concentrations in plasma and/or tissue with target engagement or a downstream efficacy marker.

Diagram: Integrated PK/PD Study Design

PK_PD_Study_Design cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) A Dose Administration (e.g., 10 mg/kg PO) B Serial Sampling Timepoints (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) A->B C Plasma Collection B->C F Target Tissue Collection (e.g., Tumor, Brain) B->F D LC-MS/MS Analysis C->D E Calculate PK Parameters (Cmax, Tmax, AUC, T1/2) D->E H Correlate Target Modulation with Exposure E->H Exposure-Response Modeling G Biomarker Analysis (e.g., Western Blot, ELISA, qPCR) F->G G->H

Caption: Schematic of an integrated pharmacokinetic/pharmacodynamic study.

Regulatory and Safety Compliance

All preclinical research intended for regulatory submission must be conducted in compliance with the FDA's Good Laboratory Practice (GLP) regulations (21 CFR Part 58).[7] This ensures the quality and integrity of the data. Key principles include meticulous record-keeping, standardized protocols, and quality assurance oversight.[7][16] Toxicology studies are essential to determine any potential adverse effects and to establish a safe dose range for further studies.[8]

Conclusion

The successful in vivo evaluation of Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is critically dependent on overcoming its likely poor aqueous solubility through rational formulation development. By systematically screening vehicles and employing robust administration protocols, researchers can generate reliable pharmacokinetic and pharmacodynamic data. This information is the cornerstone for making informed decisions about the compound's potential to advance through the drug development pipeline.[8][9]

References

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). AAPS. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014, September 3). The AAPS Journal. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • FDA Requirements for Preclinical Studies. (2009). Karger Publishers. [Link]

  • Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. (n.d.). BioDuro. [Link]

  • Step 2: Preclinical Research. (2018, January 4). U.S. Food and Drug Administration. [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSBIO. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). ACS Omega. [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Halloran Consulting Group. [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). Molecules. [Link]

  • Novel pyrazolopyridine derivatives as potential angiogenesis inhibitors: Synthesis, biological evaluation and transcriptome-based mechanistic analysis. (2016, October 4). European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021, May 30). Bioorganic Chemistry. [Link]

  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2022, May 27). ResearchGate. [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2025, June 24). Molecules. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). PLOS ONE. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2026, February 25). Der Pharma Chemica. [Link]

  • Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. (2023, June 28). bioRxiv. [Link]

  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[4][6][14]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. (2016, January 26). Journal of Medicinal Chemistry. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. (2022, May 19). European Journal of Medicinal Chemistry. [Link]

  • methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride - Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019, December 15). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (n.d.). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Welcome to the technical support center for the synthesis of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields.

I. Synthetic Strategy Overview

The synthesis of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be approached through a multi-step sequence. The core strategy involves the construction of a substituted aminopyrazole precursor, followed by the formation of the fused pyridine ring. An alternative involves the initial synthesis of the pyrazolo[3,4-b]pyridine core, followed by N-methylation and esterification. This guide will focus on a common and adaptable route:

  • Formation of a Key Intermediate: Synthesis of methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.

  • Cyclocondensation: Reaction of the aminopyrazole intermediate with a suitable three-carbon electrophile to construct the pyridine ring.

This document will address potential pitfalls and optimization strategies for each of these critical stages.

II. Troubleshooting and Optimization

This section is formatted as a series of questions and answers to directly address common issues encountered during the synthesis.

FAQ 1: I am getting a low yield during the synthesis of the key intermediate, methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. What are the likely causes and how can I improve it?

The synthesis of this key aminopyrazole precursor is foundational to the overall success of your synthesis. Low yields at this stage can be attributed to several factors, from the quality of starting materials to the reaction conditions.

Potential Causes and Solutions:

  • Purity of Starting Materials: The purity of your starting materials, particularly the hydrazine source, is critical. Impurities can lead to unwanted side reactions.

    • Recommendation: Use freshly distilled or high-purity methylhydrazine. Ensure other reactants are of analytical grade.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Recommendation: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require cooling to minimize side reactions. The choice of solvent can also influence the reaction pathway; consider screening different solvents.

  • Work-up Procedure: Product loss can occur during the extraction and purification steps.

    • Recommendation: Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of your product in the aqueous layer. Perform multiple extractions with a suitable organic solvent to maximize recovery.

FAQ 2: The N-methylation step is not selective, leading to a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Regioselectivity in the N-methylation of pyrazoles is a well-documented challenge. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, often leading to the formation of both N1 and N2 methylated products.

Strategies for Improving N1-Selectivity:

  • Steric Hindrance: The use of a sterically bulky methylating agent can favor methylation at the less sterically hindered nitrogen atom.

    • Expert Insight: While methyl iodide is a common methylating agent, it often provides poor selectivity. Consider using a "masked" methylating reagent like a sterically hindered α-halomethylsilane, which can afford excellent N1-selectivity.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio.

    • Recommendation: A systematic screening of reaction conditions is advised. Aprotic polar solvents may favor one isomer over the other. The strength of the base is also a critical parameter to optimize.

  • Protecting Groups: In some instances, a protecting group strategy can be employed to block one of the nitrogen atoms, directing methylation to the desired position. This is followed by a deprotection step.

Troubleshooting N-Methylation Regioselectivity:

Problem Potential Cause Suggested Solution
Poor N1/N2 Ratio Non-selective methylating agent (e.g., methyl iodide, dimethyl sulfate).Switch to a more sterically demanding methylating agent like (chloromethyl)triisopropoxysilane.[1]
Suboptimal reaction conditions.Screen different bases (e.g., K₂CO₃, NaH, KHMDS) and solvents (e.g., DMF, THF, DMSO).[1]
Low Yield Insufficiently strong base for deprotonation.Use a stronger base such as NaH or KHMDS, particularly for less acidic pyrazoles.[1]
Degradation of reagents.Use fresh methylating agents and anhydrous solvents.[1]
Over-methylation Formation of a quaternary pyrazolium salt.Monitor the reaction closely by TLC or LC-MS. Use a less reactive methylating agent or carefully control the stoichiometry.[1]
FAQ 3: The final cyclocondensation to form the pyrazolo[3,4-b]pyridine ring is giving a low yield. What can I do?

The cyclocondensation step is the final crucial stage in forming the desired bicyclic scaffold. Low yields here can be due to several factors, including the choice of catalyst and reaction conditions.

Key Optimization Parameters:

  • Lewis Acid Catalyst: The choice and amount of the Lewis acid catalyst are critical.

    • Recommendation: Aluminum trichloride (AlCl₃) is a commonly used Lewis acid for this type of reaction. However, other Lewis acids such as ZnCl₂, BeCl₂, or TMSCl can also be effective. It is advisable to screen different Lewis acids and optimize their stoichiometry.[2]

  • Solvent: The solvent plays a vital role in the solubility of reactants and the overall reaction kinetics.

    • Recommendation: Dichloromethane, toluene, xylene, and chlorobenzene are suitable solvents for this reaction. The choice of solvent may depend on the specific substrates and the desired reaction temperature.[2]

  • Temperature and Reaction Time: Suboptimal temperature or reaction time can lead to incomplete reactions or the degradation of products.

    • Recommendation: The reaction is typically conducted at elevated temperatures, from room temperature to the reflux temperature of the chosen solvent.[2] Monitor the reaction progress by TLC to determine the optimal reaction time.

Troubleshooting the Cyclocondensation Step:

Problem Potential Cause Suggested Solution
Low Yield Inactive or insufficient catalyst.Ensure the Lewis acid is of high quality and used in an appropriate amount. Consider screening different Lewis acids (AlCl₃, ZnCl₂, TMSCl).[2]
Unsuitable solvent.Experiment with different aprotic solvents like dichloromethane, toluene, or xylene.[2]
Suboptimal temperature.Gradually increase the reaction temperature while monitoring for product degradation. Refluxing is often necessary.[2]
Formation of Byproducts Side reactions catalyzed by the Lewis acid.Optimize the amount of Lewis acid and the reaction temperature. A lower temperature or a less reactive Lewis acid might be beneficial.
Difficult Purification Co-elution of product with starting materials or byproducts.Explore different solvent systems for column chromatography. For basic products, adding a small amount of triethylamine to the eluent can improve separation.

III. Experimental Protocols & Methodologies

Protocol 1: Synthesis of Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Methyl acetoacetate

  • Sodium ethoxide

  • Methylhydrazine

  • Toluene

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve methyl acetoacetate in a suitable solvent like toluene.

  • Cool the solution in an ice bath and slowly add a solution of sodium ethoxide in ethanol.

  • To this mixture, add methylhydrazine dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully neutralize it with an appropriate acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate via Cyclocondensation

This protocol is adapted from a general procedure for the synthesis of related pyrazolo[3,4-b]pyridines.[2]

Materials:

  • Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

  • 1,1,3,3-Tetramethoxypropane

  • Aluminum trichloride (AlCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate in anhydrous dichloromethane.

  • Add 1,1,3,3-tetramethoxypropane to the solution.

  • Carefully add aluminum trichloride portion-wise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench it by adding it to a stirred solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Visualized Workflows and Mechanisms

To provide a clearer understanding of the synthetic process and troubleshooting logic, the following diagrams have been generated.

Synthetic Pathway

Synthetic_Pathway cluster_precursor Precursor Synthesis cluster_cyclization Pyridine Ring Formation A Methyl Acetoacetate + Methylhydrazine B Methyl 5-amino-1-methyl-1H- pyrazole-3-carboxylate A->B Cyclization D Methyl 1-methyl-1H-pyrazolo[3,4-b] pyridine-3-carboxylate B->D Cyclocondensation (Lewis Acid) C 1,1,3,3-Tetramethoxypropane C->D

Caption: Overall synthetic route to the target compound.

Troubleshooting Low Yield in Cyclocondensation

Troubleshooting_Cyclocondensation Start Low Yield in Cyclocondensation Q1 Is the Reaction Going to Completion? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes No Q2 Are there Significant Byproducts? Q1->Q2 Yes A1_Sol1 Increase Reaction Time or Temperature A1_Yes->A1_Sol1 A1_Sol2 Optimize Catalyst Loading A1_Yes->A1_Sol2 A2_Yes Side Reactions Occurring Q2->A2_Yes Yes Q3 Is Product Lost during Work-up? Q2->Q3 No A2_Sol1 Screen Different Lewis Acids A2_Yes->A2_Sol1 A2_Sol2 Lower Reaction Temperature A2_Yes->A2_Sol2 A3_Yes Purification Issues Q3->A3_Yes Yes A3_Sol1 Optimize Chromatography (Solvent System, Additives) A3_Yes->A3_Sol1

Caption: Decision tree for troubleshooting low yields.

V. References

  • Maqbool, M., et al. (2012). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 24(12), 5715-5719.

  • Anonymous. (2024). Improved process for preparation of substituted pyrazolo [3,4-b] pyridine. Technical Disclosure Commons. [Link]

  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(5), 26-62.

  • Davis, M., Deady, L. W., & Homfeld, E. (1974). Rates of N-methylation of N-methylpyrazole, isothiazole and isoxazole and their 2,1- and 1,2-benzologues. Australian Journal of Chemistry, 27(6), 1221-1225.

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 238-249.

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013). Google Patents.

  • He, W., et al. (2011). A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. Organic Letters, 13(8), 1908-1911.

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3653-3658.

  • Dalton, D. M., & Yang, E. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]

  • Lavilla, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228.

  • ResearchGate. (2025). Cyclocondensation of Methyl 5-Methyl-1-(2-Oxo-2-Phenylethyl)-1H-Pyrazole-3-Carboxylate as a Method for Constructing a New 18-Member Nitrogenic Macroheterocycle. [Link]

  • Chuan, C., et al. (2010). Synthesis of 2-Substituted Pyrazolo[1,5-a]pyridines through Cascade Direct Alkenylation/Cyclization Reactions. Organic Letters, 12(4), 792-795.

  • Hassankhani, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 14(1), 1-13.

  • Siddiqui, H. L., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10248-10255.

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228.

  • National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • CN10564657A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (2016). Google Patents.

  • SciSpace. (n.d.). The Fischer Indole Synthesis. [Link]

  • National Center for Biotechnology Information. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • Chebanov, V. A., et al. (2007). Cyclocondensation Reactions of 5‐Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. ChemInform, 38(19).

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Semantic Scholar. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Strau%C3%9F-K%C3%B6hler/1f1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b]([Link]

  • MDPI. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • Hassanzadeh-Afruzi, F., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10695-10706.

  • ResearchGate. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]

  • National Center for Biotechnology Information. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • PubMed. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. [Link]

  • Semantic Scholar. (2001). Synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates. [Link]

Sources

Optimization

purification techniques for methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate impurities

Welcome to the Technical Support Center for the isolation and purification of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate . Synthesizing and purifying fused bicyclic systems like pyrazolo[3,4-b]pyridines pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate .

Synthesizing and purifying fused bicyclic systems like pyrazolo[3,4-b]pyridines presents unique regiochemical and chromatographic challenges. The N-alkylation of the 1H-precursor frequently yields a complex crude mixture containing regioisomers, over-alkylated salts, and hydrolysis byproducts. This guide is engineered for researchers and drug development professionals to systematically diagnose, troubleshoot, and resolve these specific impurities.

Diagnostic Workflow for Impurity Resolution

Use the following decision tree to match your LC-MS or TLC data with the appropriate purification protocol.

PurificationWorkflow Start Crude Reaction Mixture LCMS LC-MS & TLC Profiling Start->LCMS Regio Isobaric Peaks (m/z 192) N1 & N2 Isomers LCMS->Regio Isomerization Acid Polar Peak (m/z 178) Carboxylic Acid LCMS->Acid Hydrolysis Quat Highly Polar (m/z 206) Pyridine N-Methylation LCMS->Quat Over-alkylation Flash Normal-Phase Flash (Hexane/EtOAc) Regio->Flash Ext Aqueous Wash (Sat. NaHCO3) Acid->Ext Filt Silica Plug / Filtration Quat->Filt Pure Pure N1-Methyl Product Flash->Pure Ext->Pure Filt->Pure

Diagnostic workflow for identifying and purifying pyrazolo[3,4-b]pyridine impurities.

Troubleshooting Guide: Resolving Specific Impurities

Q: My LC-MS shows two distinct peaks with the exact same mass (m/z 192.08 [M+H]⁺). What is happening? A: You are observing a classic N1 vs. N2 alkylation regioselectivity issue. Deprotonation of the 1H-pyrazolo[3,4-b]pyridine precursor generates an ambident pyrazolide nucleophile. While the N1-methyl isomer is typically the desired thermodynamic product due to the stability of the conjugated system, kinetic trapping and steric interactions with the C3-carboxylate group often lead to the formation of the N2-methyl regioisomer (methyl 2-methyl-2H-pyrazolo[3,4-b]pyridine-3-carboxylate)[1].

Q: How do I chromatographically separate the N1-methyl product from the N2-methyl impurity? A: The N1 and N2 isomers exhibit distinct dipole moments. In the N2-isomer, the methyl group is adjacent to the C3-ester, which alters the molecule's overall dipole and typically reduces its hydrogen-bonding interaction with the silica stationary phase compared to the N1-isomer. Consequently, the N2-isomer usually elutes faster on normal-phase silica gel. We recommend a shallow gradient of Ethyl Acetate in Hexanes (Protocol 1) to achieve baseline separation.

Q: My product contains a highly polar impurity with m/z 178.06 [M+H]⁺. What is it and how do I remove it? A: This mass corresponds to 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid , resulting from the hydrolysis of the methyl ester. This side reaction occurs if the alkylation environment contains trace moisture in the presence of a strong base (e.g., Cs₂CO₃ or NaH). Because your target ester is neutral/weakly basic, you can easily remove this acidic impurity via a mild basic aqueous workup (Protocol 2) without needing chromatography.

Quantitative Chromatographic Data

Use this reference table to identify your peaks during LC-MS and TLC profiling.

AnalyteIdentitym/z [M+H]⁺Silica TLC R_f (Hex/EtOAc 1:1)RP-HPLC RT (min)*
Target Product N1-Methyl Isomer192.080.454.2
Regioisomer N2-Methyl Isomer192.080.553.8
Hydrolysis Byproduct Carboxylic Acid178.060.05 (streaks)1.5
Starting Material 1H-Precursor178.060.353.5
Over-alkylation N1,N7-Dimethyl Salt206.090.00 (baseline)0.8

*Standard RP-HPLC conditions: C18 column, 10-90% MeCN/H₂O with 0.1% Formic Acid over 10 minutes.

Step-by-Step Methodologies

Protocol 1: Regioisomer Separation via Normal-Phase Flash Chromatography

This self-validating protocol ensures baseline separation of the N1 and N2 isomers by exploiting their dipole differences.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If solubility is poor, dry-load the sample onto Celite or bare silica (1:3 sample-to-silica ratio). Causality: Liquid loading a poorly soluble sample causes band broadening, which will ruin the separation of closely eluting regioisomers.

  • Column Equilibration: Equilibrate a high-resolution silica column (15-20 µm particle size) with 10% Ethyl Acetate in Hexanes.

  • Gradient Elution:

    • Run 10% EtOAc for 3 column volumes (CV) to flush non-polar impurities.

    • Ramp to 30% EtOAc over 10 CVs. The N2-isomer will elute during this phase.

    • Ramp to 50% EtOAc over 5 CVs to elute the target N1-isomer.

  • Fraction Analysis: Verify fractions via TLC (UV 254 nm). Pool the fractions containing the pure N1-isomer and evaporate under reduced pressure at <40°C to prevent thermal degradation of the ester.

Protocol 2: Chemical Scavenging & Liquid-Liquid Extraction

Use this workflow to remove unreacted starting material, carboxylic acid hydrolysis products, and quaternary salts before chromatography.

  • Quenching: Quench the crude alkylation reaction with 1M NH₄Cl (aq) to neutralize excess base and halt further ester hydrolysis.

  • Extraction: Extract the aqueous layer 3x with EtOAc. (Any N7-quaternary pyridinium salts will remain in the aqueous layer).

  • Basic Wash (Acid Removal): Wash the combined organic layers with saturated NaHCO₃ (aq) (2x 20 mL). The carboxylic acid impurity will deprotonate and partition entirely into the aqueous phase.

  • Brine Wash & Drying: Wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate in vacuo. The resulting residue will now only contain the N1/N2 regioisomers, ready for Protocol 1.

Frequently Asked Questions (FAQs)

Q: Can I control the N1/N2 ratio during the reaction to minimize downstream purification? A: Yes. The choice of base and alkylating agent dictates the transition state energy differences. Using a softer base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) typically favors the thermodynamic N1 product. Conversely, stronger bases (like NaH) can increase the kinetic N2 byproduct, a phenomenon well-documented in quantum mechanical analyses of related azaindazole and pyrazole systems[2].

Q: Does the pyridine nitrogen (N7) get methylated during the reaction? A: Over-alkylation at the pyridine nitrogen (N7) forms a highly polar pyridinium salt. This is a known side reaction in the functionalization of azaindazoles and pyrazolo-pyridines when a large excess of electrophile (e.g., methyl iodide) is used or the reaction is heated excessively[3]. Fortunately, this impurity is easily removed; it will remain in the aqueous phase during Protocol 2 or stick to the baseline during Protocol 1.

References

  • 1 - The Journal of Organic Chemistry (ACS Publications)

  • 2 - WuXi AppTec Insights

  • 3 - The Journal of Organic Chemistry (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Optimizing Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate LC-MS Analysis

Welcome to the technical support guide for the LC-MS analysis of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the LC-MS analysis of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise, ensuring high-quality, reproducible data. As a nitrogen-containing heterocyclic compound, methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate presents unique analytical challenges.[1][2][3][4][5] This guide provides in-depth, field-proven insights to enhance your analytical workflow.

Troubleshooting Guide: Tackling Background Noise

High background noise can significantly impact the limit of detection (LOD) and limit of quantification (LOQ) in your analysis.[6] This section addresses specific issues you might encounter in a question-and-answer format.

Q1: I'm seeing a high, noisy baseline across my entire chromatogram. What are the likely causes and how can I fix it?

A1: A consistently high and noisy baseline is often indicative of contamination in your mobile phase or a dirty ion source.[7][8] Here’s a systematic approach to diagnose and resolve the issue:

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase Purity Check:

    • Action: Prepare fresh mobile phase using the highest purity LC-MS grade solvents and additives.[9][10][11][12] Contaminants in lower-grade solvents are a common source of background noise.[10]

    • Rationale: Even solvents marketed as high-purity can contain trace contaminants that contribute to background noise.[6] It is also recommended to avoid topping off solvent bottles to prevent the accumulation of contaminants.[11]

  • System Flush:

    • Action: Flush the entire LC system, including the pump, degasser, and autosampler, with a strong solvent mixture like isopropanol/water.

    • Rationale: This helps remove any accumulated contaminants from the system components.[13]

  • Ion Source Cleaning:

    • Action: If the high background persists after addressing the mobile phase, the ion source is the next likely culprit.[7][13] Follow your instrument manufacturer's protocol for cleaning the ion source components, such as the capillary, cone, and lenses.

    • Rationale: Over time, non-volatile components from samples and the mobile phase can deposit on the ion source surfaces, leading to a significant increase in background noise.[7][13]

  • Blank Injection Analysis:

    • Action: After cleaning, run a blank injection (mobile phase only) to assess the baseline.

    • Rationale: A clean baseline on a blank injection confirms that the contamination issue in the mobile phase or ion source has been resolved.[14]

Q2: My mass spectra show a series of repeating peaks, often 44 Da apart. What are these and how do I get rid of them?

A2: A series of repeating peaks with a mass difference of 44 Da is a classic sign of polyethylene glycol (PEG) contamination.[10] PEGs are common in many laboratory consumables and personal care products.

Sources and Solutions for PEG Contamination:

SourceMitigation Strategy
Plasticware (e.g., centrifuge tubes, pipette tips) Use polypropylene or glass labware whenever possible. Rinse all plasticware with a high-purity organic solvent before use.[15]
Solvents and Reagents Use LC-MS grade solvents and freshly prepared mobile phases.[10][11]
Personal Care Products (e.g., hand creams) Avoid using hand creams or lotions before handling samples or working with the LC-MS system.[14]
Column Bleed While less common with modern columns, older or degraded columns can leach polymeric material. If contamination persists after addressing other sources, consider replacing the analytical column.
Q3: I'm observing significant adduct formation (e.g., [M+Na]+, [M+K]+) which is reducing the intensity of my target analyte, [M+H]+. How can I minimize this?

A3: Adduct formation, particularly with sodium and potassium, can suppress the ionization of your target analyte and complicate data interpretation.[16] Here's how to address it:

Strategies to Minimize Adduct Formation:

  • Use High-Purity Mobile Phase Additives: Volatile mobile phase modifiers like formic acid or ammonium formate are essential for good chromatography and ionization of nitrogen-containing compounds.[16] Ensure these are of the highest purity to minimize sodium and potassium contamination.[16]

  • Glassware Handling: Avoid using glassware that has been washed with strong detergents, as these can be a source of sodium.[17] If you must use glassware, rinse it thoroughly with high-purity water and then an organic solvent.

  • Mobile Phase Optimization: For a compound like methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, using a mobile phase with a low concentration (e.g., 0.1%) of formic acid can promote protonation and enhance the [M+H]+ signal.[18]

  • Source Parameter Optimization: Adjusting the cone voltage (also known as orifice or declustering potential) can help to break up adduct ions.[9][19] A systematic evaluation of this parameter is recommended.[9]

Frequently Asked Questions (FAQs)

What are the best practices for sample preparation to minimize background noise?

Proper sample preparation is crucial for reducing matrix effects and background interference.[20][21]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating your analyte of interest.[20][21]

  • Filtration: Always filter your samples through a 0.22 µm syringe filter before injection to remove particulates that can clog the system and contribute to noise.[6] Be aware that some filter materials can leach contaminants.[22] A pre-rinse of the filter is advisable.[22]

  • Protein Precipitation: For biological samples, protein precipitation is a common and effective way to remove a large portion of the matrix.[21][23]

How can I optimize my ESI source parameters to improve the signal-to-noise ratio for methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?

Optimizing the electrospray ionization (ESI) source parameters is critical for maximizing the signal of your analyte while minimizing noise.[10][24]

  • Cone/Orifice Voltage: This parameter influences the transmission of ions into the mass spectrometer and can also induce in-source fragmentation.[24] A methodical approach, where the cone voltage is varied while monitoring the analyte signal, can help find the optimal setting for maximizing the [M+H]+ ion and minimizing fragment ions that could be misinterpreted.[9][19]

  • Gas Flow Rates (Nebulizing and Drying Gas): The nebulizing gas aids in droplet formation, while the drying gas helps in desolvation.[10] For flow rates typically used in LC-MS (200-600 µL/min), adjusting these gas flows can significantly impact ionization efficiency.[25]

  • Drying Gas Temperature: The temperature of the drying gas affects the rate of solvent evaporation.[10] For thermally stable compounds like methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a higher temperature can improve desolvation and signal intensity. However, excessively high temperatures can lead to in-source degradation for more labile compounds.[10]

What are some common contaminants I should be aware of in my LC-MS system, and what are their m/z values?

Being able to recognize common contaminants can save significant troubleshooting time.[15][22][26][27]

Common LC-MS Contaminants (Positive ESI Mode)

m/z (Da)Compound/ClassLikely Source(s)
102.1283Triethylamine (TEA)Common LC buffer, very persistent.[15]
113.0599Trifluoroacetic acid (TFA) clusterTFA is a common mobile phase additive.[15]
279.1596DibutylphthalatePlasticizer from tubing and containers.[26]
391.2848DioctylphthalatePlasticizer from various plastic labware.[14]
Multiple peaks with +44 Da intervalPolyethylene glycol (PEG)Ubiquitous contaminant from various sources.[15]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving high background noise in your LC-MS system.

TroubleshootingWorkflow Troubleshooting High Background Noise in LC-MS Start High Background Noise Observed CheckMobilePhase Prepare Fresh Mobile Phase (LC-MS Grade Solvents & Additives) Start->CheckMobilePhase RunBlank1 Run Blank Injection CheckMobilePhase->RunBlank1 NoiseResolved1 Noise Resolved? (Clean Baseline) RunBlank1->NoiseResolved1 CleanSystem Systematically Clean LC System & Ion Source NoiseResolved1->CleanSystem No End Problem Solved NoiseResolved1->End Yes RunBlank2 Run Blank Injection CleanSystem->RunBlank2 NoiseResolved2 Noise Resolved? RunBlank2->NoiseResolved2 InvestigateSample Investigate Sample Matrix (Improve Sample Prep, e.g., SPE) NoiseResolved2->InvestigateSample No NoiseResolved2->End Yes InvestigateSample->End ContactSupport Contact Instrument Vendor Support InvestigateSample->ContactSupport

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry validation methods for methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Accurate structural validation and quantification of heterocyclic building blocks are foundational to modern drug discovery. Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 1924343-23-6) is a highly versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural validation and quantification of heterocyclic building blocks are foundational to modern drug discovery. Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 1924343-23-6) is a highly versatile intermediate, frequently utilized in the synthesis of potent kinase inhibitors, including TRK and MELK inhibitors[1]. Because the pyrazolo[3,4-b]pyridine scaffold serves as a critical hydrogen-bond donor/acceptor motif in the ATP-binding pocket of kinases, ensuring the chemical fidelity and tracking the pharmacokinetic profile of its derivatives require rigorous analytical frameworks.

This guide objectively compares mass spectrometry (MS) validation methods for this compound, providing researchers with field-proven insights, mechanistic rationales, and an ICH M10-compliant self-validating protocol[2][3].

Structural Profiling and Ionization Causality

The physicochemical properties of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Molecular Weight: 191.19 g/mol ; Exact Mass: 191.0695 Da) dictate its behavior within a mass spectrometer.

  • Proton Affinity & Ionization: The compound features a fused bicyclic core containing three nitrogen atoms. The lone pairs on the pyridine and pyrazole nitrogens provide excellent protonation sites. Consequently, positive ion Electrospray Ionization (ESI+) is the most efficient ionization technique. The addition of 0.1% formic acid to the LC mobile phase forces the equilibrium toward the [M+H]+ state ( m/z 192.08), ensuring maximum sensitivity.

  • Volatility & Thermal Stability: With a relatively low molecular weight and the absence of highly polar, unmasked functional groups (the carboxylic acid is masked as a methyl ester, and the pyrazole nitrogen is methylated), the compound is sufficiently volatile for Gas Chromatography-Electron Impact MS (GC-EI-MS) without prior derivatization.

Mechanistic Fragmentation Pathway (CID)

Understanding the Collision-Induced Dissociation (CID) pathway is critical for selecting Multiple Reaction Monitoring (MRM) transitions. In tandem mass spectrometry (LC-MS/MS), ester derivatives of pyrazolopyridines exhibit highly predictable fragmentation[4]. The primary thermodynamic driver is the neutral loss of the ester moiety. For this methyl ester, the initial fragmentation is the loss of methanol (-32 Da). Subsequent high-energy fragmentation of the heterocyclic core results in the sequential extrusion of carbon monoxide (-28 Da) and hydrogen cyanide (-27 Da) to form highly stable cyclized radical cations[4].

CID_Pathway M [M+H]+ m/z 192.08 F1 [M+H - CH3OH]+ m/z 160.05 M->F1 - CH3OH (-32 Da) F2 [M+H - CH3OH - CO]+ m/z 132.06 F1->F2 - CO (-28 Da) F3 [M+H - CH3OH - CO - HCN]+ m/z 105.04 F2->F3 - HCN (-27 Da)

Collision-Induced Dissociation (CID) fragmentation pathway of the target compound.

Objective Comparison of MS Modalities

Selecting the correct mass spectrometry platform depends on the experimental objective: structural confirmation during synthesis vs. trace quantification in biological matrices.

Table 1: Comparative Analysis of MS Validation Methods

ParameterLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)LC-ESI-HRMS (Q-TOF / Orbitrap)
Primary Use Case Bioanalytical quantification (PK/PD studies).Routine synthetic intermediate verification.Exact mass confirmation, impurity profiling.
Ionization Method Soft (ESI+); yields intact [M+H]+ .Hard (EI, 70 eV); extensive fragmentation.Soft (ESI+); yields intact [M+H]+ .
Sensitivity Ultra-high (pg/mL to ng/mL).Moderate (µg/mL).High (ng/mL).
Specificity Excellent (MRM transitions filter out matrix noise).Good (Library matching via NIST databases).Exceptional (Mass accuracy < 5 ppm).
Throughput High (2-5 minute run times).Low (15-30 minute run times).Moderate (5-10 minute run times).
Limitations Susceptible to ion suppression (matrix effects)[2].Thermal degradation risk; requires volatility.High instrument cost; large data file sizes.

Application Scientist Insight: For validating the purity of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate straight from a synthetic reaction, GC-EI-MS provides an immediate structural fingerprint. However, if this compound is being tracked as a biomarker or dosed in vivo, LC-ESI-MS/MS is the mandatory standard due to its superior sensitivity and ability to bypass complex biological matrix interference.

ICH M10-Compliant LC-MS/MS Validation Protocol

To ensure data trustworthiness, any quantitative assay must be a self-validating system. The following step-by-step protocol adheres to the ICH M10 Guidelines for Bioanalytical Method Validation [2][5].

Phase 1: Chromatographic & MS Optimization
  • Mobile Phase Selection: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as a proton source, maximizing ESI+ ionization efficiency.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). The lipophilic methyl ester and N-methyl groups ensure adequate retention on the hydrophobic stationary phase.

  • MRM Optimization: Direct infusion of a 1 µg/mL standard solution.

    • Quantifier Transition: m/z 192.1 160.1 (Highest intensity, used for quantitation).

    • Qualifier Transition: m/z 192.1 132.1 (Used for structural confirmation).

Phase 2: Self-Validating Sample Preparation

A reliable protocol must account for extraction recovery and matrix effects.

  • Internal Standard (IS) Addition: Spike all samples (blanks, standards, and unknowns) with a stable isotopically labeled analog (e.g., [2H3​] -methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate) at a constant concentration. Causality: The IS normalizes any variations in injection volume or matrix-induced ion suppression.

  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of ice-cold Acetonitrile containing the IS.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Phase 3: Validation Execution Workflow

Execute the validation runs strictly evaluating the parameters outlined in the diagram below.

Validation_Workflow Start Method Development (LC-ESI-MS/MS) Selectivity Selectivity & Specificity (Blank Matrix check) Start->Selectivity Matrix Matrix Effect & Recovery (IS Normalization) Selectivity->Matrix Calib Calibration Curve (Linearity R² > 0.99) Matrix->Calib Accuracy Accuracy & Precision (Intra/Inter-day) Calib->Accuracy Stability Stability Studies (F/T, Benchtop, Autosampler) Accuracy->Stability Report ICH M10 Compliant Report Stability->Report

ICH M10 compliant bioanalytical method validation workflow for LC-MS/MS.

Quantitative Acceptance Criteria

To prove the method is self-validating and robust, the experimental data must fall within the globally recognized ICH M10 thresholds[2][5].

Table 2: ICH M10 Validation Acceptance Metrics

Validation ParameterExperimental SetupAcceptance Criteria
Selectivity Analyze 6 independent sources of blank matrix.Response at analyte RT must be 20% of LLOQ; IS response 5%.
Linearity Minimum 6 non-zero calibration standards.Correlation coefficient ( R2 ) 0.990.
Accuracy 5 replicates of LQC, MQC, and HQC levels.Mean concentration within ± 15% of nominal value ( ± 20% for LLOQ).
Precision (CV%) Intra-day and Inter-day analysis of QCs.Coefficient of Variation (CV) 15% ( 20% for LLOQ).
Matrix Effect Post-extraction spiked samples vs. neat solutions.IS-normalized Matrix Factor (MF) CV 15%.
Stability Benchtop, Freeze/Thaw (3 cycles), Autosampler.Degradation 15% from nominal concentration.

References

  • ICH M10 bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach MDPI Molecules. URL:[Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates Asian Journal of Chemistry. URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors National Institutes of Health (PMC). URL:[Link]

Sources

Comparative

benchmarking methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate against standard reference compounds

Benchmarking Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Structural Probe and Synthetic Scaffold in Kinase Inhibitor Design Executive Summary In the landscape of targeted oncology and kinase drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Structural Probe and Synthetic Scaffold in Kinase Inhibitor Design

Executive Summary

In the landscape of targeted oncology and kinase drug discovery, the 1H-pyrazolo[3,4-b]pyridine core is universally recognized as a "privileged scaffold," acting as a highly potent ATP hinge-binding motif. However, the introduction of a methyl group at the N1 position to create methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (MMPPC) fundamentally alters both its synthetic tractability and its pharmacodynamic profile.

As an Application Scientist, I have structured this guide to benchmark MMPPC against standard reference compounds—specifically its unmethylated counterpart and the classical indole-3-carboxylate. Rather than viewing the loss of canonical kinase affinity as a deficit, this guide demonstrates how N1-methylation serves as a critical "selectivity switch" for Structure-Activity Relationship (SAR) mapping and streamlines early-stage library synthesis.

Section 1: Physicochemical & Synthetic Benchmarking

During Fragment-Based Drug Discovery (FBDD) or combinatorial library generation, the free N1-H of standard pyrazoles introduces significant regioselectivity challenges. Unwanted N-alkylation or N-acylation often occurs during cross-coupling or amide bond formation, drastically reducing overall yields and complicating purification.

MMPPC acts as a synthetically protected, highly soluble building block. The N1-methyl group locks the tautomeric state and shields the ring from parasitic side reactions, while the 3-carboxylate group serves as an ideal vector for rapid functionalization (e.g., derivatization into amides targeting the kinase DFG-out pocket).

Table 1: Comparative Physicochemical and Synthetic Benchmarking

Scaffold / CompoundClogP (est.)TPSA (Ų)Regioselectivity (Amide Coupling)Kinase Hinge Affinity
Methyl 1H-indole-3-carboxylate (Reference A)2.143.1Moderate (N-acylation risk)Weak / Moderate
Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Reference B)1.265.4Low (High N-acylation risk)High (Bidentate)
MMPPC (N1-Methylated) (Target Scaffold)1.556.6High (N1 Protected) Ablated (Negative Control)

Section 2: Kinase Hinge-Binding Mechanics (The SAR Probe)

To understand the utility of MMPPC, we must analyze the causality of kinase hinge binding. The unmethylated 1H-pyrazolo[3,4-b]pyridine binds to the ATP-binding pocket (hinge region) of kinases via a bidentate interaction: the N1-H acts as a critical hydrogen bond donor, while the adjacent N2 or the pyridine N7 acts as a hydrogen bond acceptor[1].

When we benchmark MMPPC derivatives against their unmethylated counterparts, we observe a deliberate and dramatic drop in kinase affinity. For example, in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, N-methylation of the pyrazolo[3,4-b]pyridine nucleus completely eroded enzymatic activity, shifting the IC50 from the low nanomolar range to >5 μM[2].

Why is this biological ablation useful? MMPPC is the perfect negative control probe in assay development. Because the N1-methyl group creates a steric clash and abolishes the H-bond donor capability, any derivative built from MMPPC should fail to bind the canonical ATP hinge. If a synthesized library based on MMPPC retains potent kinase inhibition, it provides self-validating proof that the compounds are binding outside the canonical pocket (e.g., allosteric or Type III/IV binding modes).

KinaseBinding Unmethylated 1H-Pyrazolo[3,4-b]pyridine (Reference Core) HingeH N1-H (H-Bond Donor) N2/N7 (H-Bond Acceptor) Unmethylated->HingeH HighAffinity High Affinity Canonical Hinge Binding HingeH->HighAffinity Methylated 1-Methyl Variant (MMPPC) StericClash N1-CH3 (Steric Clash) Loss of H-Bond Donor Methylated->StericClash LowAffinity Ablated Binding (Negative Control Probe) StericClash->LowAffinity

Mechanistic logic of N1-methylation acting as a selectivity switch in kinase hinge binding.

Section 3: Experimental Workflows & Self-Validating Protocols

To objectively benchmark MMPPC, researchers must utilize protocols that inherently validate both the chemistry and the biology.

Protocol A: Scaffold Derivatization (Amide Coupling)
  • Ester Hydrolysis: Suspend MMPPC (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH (3.0 eq) and stir at room temperature for 4 hours to yield the free 3-carboxylic acid.

  • Amide Coupling: React the resulting acid with a target amine (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF.

    • Causality of Reagent Choice: The pyrazolo[3,4-b]pyridine core is highly electron-withdrawing, rendering the 3-carboxylic acid poorly nucleophilic. HATU is mandated here over standard EDC/HOBt because it generates a highly reactive uronium intermediate, driving the reaction of this deactivated acid to completion.

  • Self-Validation (QC): Analyze the crude product via LC-MS. The system is validated if purity is >95% and the chromatogram shows zero evidence of N-acylated byproducts (a common failure mode when using the unmethylated reference).

Protocol B: TR-FRET Kinase Binding Assay
  • Assay Setup: Incubate the purified MMPPC-derivatives with the target kinase (e.g., FGFR1), a biotinylated tracer ligand, and a Europium-labeled anti-tag antibody in a 384-well plate.

    • Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required over standard luminescence. The time-delay gating of TR-FRET eliminates the auto-fluorescence inherently generated by highly conjugated heterocyclic libraries, preventing false positives.

  • Self-Validation (QC): Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 confirms the assay's dynamic range is robust, proving that the observed loss of affinity in the MMPPC cohort is a true biological ablation, not an assay artifact.

Workflow Step1 Step 1: Ester Hydrolysis LiOH, THF/H2O Yields Free Acid Step2 Step 2: Amide Coupling HATU, DIPEA Prevents N-Acylation Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4

Self-validating synthetic and biological benchmarking workflow for MMPPC derivatives.

References

  • Title: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present) Source: Expert Opinion on Therapeutic Patents (2013) URL: [Link]

  • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters (2016) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Understanding the Anticipated Hazards: A Logic-Based Approach The safety protocols outlined herein are derived from the known hazards of analogous compounds, such as methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate and va...

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Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Anticipated Hazards: A Logic-Based Approach

The safety protocols outlined herein are derived from the known hazards of analogous compounds, such as methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate and various substituted pyrazoles.[1][2][3][4] The consistent hazard profile among these analogs strongly suggests that methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate should be handled as a substance that is, at a minimum:

  • A skin irritant (Causes skin irritation, H315). [1][2][3][4]

  • A serious eye irritant (Causes serious eye irritation, H319). [1][2][3][4]

  • A potential respiratory tract irritant (May cause respiratory irritation, H335). [1][2][3]

  • Potentially harmful if swallowed (Acute Toxicity 4, H302). [3][5]

These classifications form the basis for all personal protective equipment (PPE), handling, and disposal recommendations that follow. The primary objective is to prevent contact through all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Core Directive: Personal Protective Equipment (PPE)

A rigorous PPE protocol is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the required PPE for various laboratory operations involving this compound. The causality behind each selection is rooted in mitigating the anticipated hazards.

Laboratory Task Required PPE Justification & Expert Insight
Weighing & Aliquoting (Solid) Double Nitrile Gloves, Safety Goggles, Lab Coat, N95/FFP2 RespiratorThe fine, crystalline nature of many organic solids presents a significant inhalation risk. An N95-rated respirator is crucial to prevent irritation of the respiratory tract.[1][2][3] Double-gloving minimizes the risk of contamination during glove removal.
Dissolution & Solution Handling Double Nitrile Gloves, Chemical Splash Goggles, Lab CoatThe risk shifts from powder inhalation to liquid splashes. Chemical splash goggles provide a complete seal around the eyes, offering superior protection against accidental splashes compared to standard safety glasses.[4]
Running Reactions & Work-up Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab CoatWhen handling larger volumes or performing exothermic reactions, a face shield worn over splash goggles is mandatory. This provides an additional layer of protection for the entire face from splashes or energetic events.
Spill Cleanup & Waste Disposal Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat, (Respirator if solid spill)Responding to an unexpected event requires full protection. All potential exposure routes must be protected during cleanup and disposal operations.
Procedural Guidance: From Benchtop to Disposal

This section provides step-by-step guidance for key operational workflows, designed to create a self-validating system of safety.

All operations involving methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, especially the handling of the solid powder, must be conducted within a certified chemical fume hood.[4] This primary engineering control is non-negotiable as it captures airborne particulates and vapors at the source, preventing inhalation. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4][6]

  • Preparation: Before handling the compound, designate a specific area within the fume hood for the work. Don all required PPE as outlined in the table above.

  • Weighing: Perform weighing within the fume hood or in a ventilated balance enclosure. Use a disposable weigh boat to prevent cross-contamination.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, prepare an ice bath for temperature control.

  • Reaction: Conduct all reactions in appropriate glassware within the fume hood. Ensure the setup is secure.

  • Post-Handling: After completing the work, wipe down the work area with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: first remove outer gloves, then face shield/goggles, then lab coat, and finally inner gloves. Wash hands thoroughly with soap and water immediately after.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Small Spill (Solid): Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.

  • Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.

All waste containing methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1][6]

  • Segregation: Collect all waste in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Skin/Eye Irritant).

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this compound or its solutions down the drain.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal prep_hood Verify Fume Hood Operation prep_ppe Don All Required PPE prep_hood->prep_ppe prep_area Designate & Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Solid Compound prep_area->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction / Work-up handle_dissolve->handle_react clean_area Clean Work Surface handle_react->clean_area spill Spill or Exposure? handle_react->spill clean_waste Segregate & Label Waste clean_area->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash emergency Execute Emergency Plan (First Aid & Spill Cleanup) spill->emergency Yes emergency->clean_waste

Caption: Workflow for handling methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

References

  • PubChem. Methyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
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methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
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